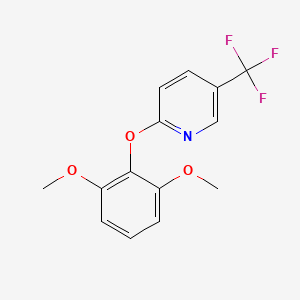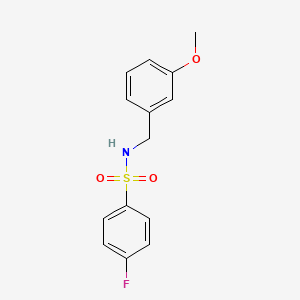
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine, commonly known as DMTF, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. DMTF has been extensively studied for its potential applications in cancer therapy and other diseases that involve dysregulation of CK2 activity.
作用机制
DMTF exerts its inhibitory effects on CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This leads to the disruption of multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
DMTF has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been reported to inhibit angiogenesis and invasion, two key processes involved in tumor progression and metastasis. In addition, DMTF has been implicated in the regulation of various other cellular processes, including DNA repair, RNA splicing, and protein translation.
实验室实验的优点和局限性
DMTF is a highly specific and potent inhibitor of CK2, making it an ideal tool compound for studying the role of CK2 in various cellular processes. However, its potency and selectivity may also pose challenges in interpreting the results of experiments, as off-target effects and compensatory mechanisms may confound the findings. Furthermore, the pharmacokinetics and pharmacodynamics of DMTF in vivo are not well understood, which may limit its translational potential.
未来方向
Despite the progress made in understanding the biological effects of DMTF, there are still many unanswered questions and opportunities for further research. Some potential future directions include:
1. Investigating the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases.
2. Developing more potent and selective inhibitors of CK2 that can overcome the limitations of DMTF.
3. Exploring the use of DMTF in combination with other anticancer agents to enhance its therapeutic efficacy.
4. Studying the pharmacokinetics and pharmacodynamics of DMTF in vivo to better understand its translational potential.
5. Identifying biomarkers that can predict the response to DMTF treatment and stratify patients accordingly.
Conclusion:
DMTF is a promising tool compound for studying the role of CK2 in cancer and other diseases. Its potent and selective inhibitory effects on CK2 make it a valuable tool for basic and translational research. However, further studies are needed to fully understand its biological effects and translational potential.
合成方法
The synthesis of DMTF involves several steps, including the reaction of 2,6-dimethoxyphenol with trifluoromethylpyridine-2-amine in the presence of a base, followed by oxidation and purification. The yield and purity of DMTF can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
DMTF has been widely used as a tool compound in basic and translational research. It has been shown to inhibit CK2 activity in various cell lines and animal models, leading to the suppression of cell growth and induction of apoptosis. DMTF has also been tested in preclinical models of cancer, where it demonstrated potent antitumor activity and synergistic effects with other chemotherapeutic agents.
属性
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-19-10-4-3-5-11(20-2)13(10)21-12-7-6-9(8-18-12)14(15,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOCCQNSYUOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenoxy)-5-(trifluoromethyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)
![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)